molecular formula C5H11ClN2O B1382271 (S)-4-(Aminomethyl)pyrrolidin-2-one hydrochloride CAS No. 1638744-96-3

(S)-4-(Aminomethyl)pyrrolidin-2-one hydrochloride

Cat. No.: B1382271
CAS No.: 1638744-96-3
M. Wt: 150.61 g/mol
InChI Key: KWHAXXIEOKYGKQ-WCCKRBBISA-N
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Description

“(S)-4-(Aminomethyl)pyrrolidin-2-one hydrochloride” is a biochemical used for proteomics research . It is also known as “(S)-5-Aminomethyl-pyrrolidin-2-one hydrochloride” and has the molecular formula C5H11ClN2O .


Synthesis Analysis

The synthesis of pyrrolidin-2-ones, such as “this compound”, can be achieved via photoinduced organocatalyzed cyclization of styrene, α-bromoalkyl esters, and primary amines in a microchannel reactor under visible light conditions . Another method involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .


Molecular Structure Analysis

The molecular formula of “this compound” is C5H11ClN2O . The molecular weight is 150.61 .


Chemical Reactions Analysis

The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 150.61 . More detailed physical and chemical properties were not found in the retrieved papers.

Scientific Research Applications

Monoamine Oxidase Inactivation

(S)-4-(Aminomethyl)pyrrolidin-2-one hydrochloride has been found to be a component of compounds that inactivate monoamine oxidase B. For instance, derivatives like 4-(aminomethyl)-1-phenyl-2-pyrrolidinone hydrochlorides have shown this capability, representing a new class of monoamine oxidase inactivators (Ding & Silverman, 1992).

Glycosidase Inhibition

Several studies have synthesized derivatives of this compound to explore their glycosidase inhibitory activities. These studies have shown that certain configurations of the pyrrolidine ring in these compounds can effectively inhibit glycosidases (Popowycz et al., 2004).

Enantiopure Synthesis

Research has been conducted on the enantiopure synthesis of (S)-N-substituted 4-hydroxy-pyrrolidin-2-ones using this compound. This involves regio- and stereoselective hydroxylation, which is significant for obtaining high enantiomeric excess in the synthesized compounds (Chang, Witholt, & Li, 2000).

Asymmetric Synthesis

This compound is also involved in asymmetric synthesis processes. For example, the synthesis of 3-amino-4-hydroxy-2-(hydroxymethyl)pyrrolidine as potential glycosidase inhibitors starts from trans-4-hydroxy-L-proline, which involves regio- and stereoselective introduction of functional groups, where this compound plays a critical role (Curtis et al., 2007).

Medicinal Chemistry Applications

In the field of medicinal chemistry, derivatives of this compound have been synthesized for potential application as inhibitors in various biological processes. For example, they have been used in the design and synthesis of influenza neuraminidase inhibitors (Wang et al., 2001).

Properties

IUPAC Name

(4S)-4-(aminomethyl)pyrrolidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O.ClH/c6-2-4-1-5(8)7-3-4;/h4H,1-3,6H2,(H,7,8);1H/t4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWHAXXIEOKYGKQ-WCCKRBBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CNC1=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638744-96-3
Record name 2-Pyrrolidinone, 4-(aminomethyl)-, hydrochloride (1:1), (4S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638744-96-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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